molecular formula C6H5BrO B046759 2-Bromophenol CAS No. 95-56-7

2-Bromophenol

Cat. No. B046759
CAS RN: 95-56-7
M. Wt: 173.01 g/mol
InChI Key: VADKRMSMGWJZCF-UHFFFAOYSA-N
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Description

2-Bromophenol is an organic compound in which the C2 position of the benzene ring is replaced by a bromine . It is also known as o-bromophenol . It has been used in the preparation of anti-benzofurobenzofuran diimides and to study the photodegradation of 2-bromophenol using UV-Vis spectroscopy and HPLC .


Synthesis Analysis

Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The efficiency of such a procedure and the possible mechanism have been discussed .


Molecular Structure Analysis

2-Bromophenol has a total of 13 bonds, including 8 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .


Chemical Reactions Analysis

2-Bromophenol has been used in the fluoroalkylation of alkenes and alkynes . It has also been used in the preparation of anti-benzofurobenzofuran diimides .


Physical And Chemical Properties Analysis

2-Bromophenol has a molecular weight of 173.01, and its linear formula is BrC6H4OH . It is a liquid at room temperature with a refractive index of 1.589, a boiling point of 195°C, and a melting point of 3-7°C . The density of 2-Bromophenol is 1.492 g/mL at 25°C .

Scientific Research Applications

Radical Scavenging Activity

Bromophenol analogs, including 2-Bromophenol, have been found to exhibit radical scavenging activity . This antioxidant activity is particularly significant in different solvent environments of varying polarities . Notably, compound 5, developed by a research team, demonstrates superior antioxidant activity in both lipid and aqueous solutions, surpassing that of ascorbic acid and other tested analogs .

Disinfection Byproduct

2-Bromophenol is used as a disinfection byproduct found in chlorinated pool water . It helps in maintaining the hygiene and safety of the pool water.

Preparation of Anti-benzofurobenzofuran Diimides

2-Bromophenol is used in the preparation of anti-benzofurobenzofuran diimides . These compounds have various applications in the field of organic chemistry and medicinal chemistry.

Photodegradation Studies

2-Bromophenol has been used to study the photodegradation using UV-Vis spectroscopy and HPLC . This helps in understanding the stability of the compound under different light conditions.

Size Marker in Gel Electrophoresis

2-Bromophenol can be used as a size marker in agarose gel and polyacrylamide gel electrophoresis . This helps in the separation and analysis of DNA and protein samples.

pH Indicator

2-Bromophenol can also be used as a pH indicator in the laboratory . It changes color from yellow to purple depending on the pH level it is exposed to (between 3 and 4.6) .

Industrial Dye

2-Bromophenol has seen some use in the industrial sector as a dye for various purposes . It can be used to color fabrics, plastics, and other materials.

Safety And Hazards

2-Bromophenol is considered hazardous. It is flammable and harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life .

Future Directions

There are ongoing studies on the synthesis of novel bromophenol derivatives . The use of 2-Bromophenol as a catalyst in the fluoroalkylation of alkenes and alkynes is a new protocol that can be tailored for different reaction modes by altering the base and solvent .

properties

IUPAC Name

2-bromophenol
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InChI

InChI=1S/C6H5BrO/c7-5-3-1-2-4-6(5)8/h1-4,8H
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InChI Key

VADKRMSMGWJZCF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)O)Br
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Molecular Formula

C6H5BrO
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DSSTOX Substance ID

DTXSID8052641
Record name 2-Bromophenol
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Molecular Weight

173.01 g/mol
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Physical Description

Yellow to red oily liquid with an unpleasant odor; mp = 6 deg C; [Merck Index] Pale yellow liquid with an odor like phenol; mp = 5 deg C; [Alfa Aesar MSDS], Liquid
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Boiling Point

194.5 °C
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Flash Point

107.6 °F (42 °C) closed cup
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Solubility

Slightly soluble in chloroform; soluble in ethanol, ether, alkali
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Density

1.4924 g/cu cm at 20 °C
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Vapor Pressure

0.03 [mmHg]
Record name o-Bromophenol
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Product Name

2-Bromophenol

Color/Form

Yellow to red oily liquid

CAS RN

95-56-7, 32762-51-9
Record name 2-Bromophenol
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Record name O-BROMOPHENOL
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Melting Point

5.6 °C
Record name o-Bromophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the environmental fate of 2-bromophenol?

A1: 2-bromophenol can be degraded by microorganisms under anaerobic conditions. Studies have shown successful degradation under iron-reducing, sulfidogenic, and methanogenic conditions. [] In these environments, reductive dehalogenation is the initial step, converting 2-bromophenol to phenol, which is then further metabolized. []

Q2: Does the presence of other halogens influence the degradation of 2-bromophenol?

A2: Research suggests that the presence of bromine can influence the degradation of chlorinated compounds. For instance, in a mixture of 2-chlorophenol and 2-bromophenol, the yield of polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) increases. [] This is attributed to bromine atoms acting as better leaving groups than chlorine atoms, thereby increasing the concentration of chlorine atoms available for PCDD/Fs formation. []

Q3: Are there any concerns regarding 2-bromophenol as a marine pollutant?

A3: Yes, 2-bromophenol has been identified as a key off-flavor compound in seafood. [] This off-flavor arises from the accumulation of bromophenols, including 2-bromophenol, in marine organisms like fish and crustaceans. [, ] The bromophenol levels in these organisms can be influenced by their diet, particularly the consumption of certain algae species. []

Q4: What strategies are being explored for the removal of bromophenols, including 2-bromophenol, from water?

A4: Researchers are investigating the use of activated carbon derived from various sources, like hazelnut shells, for the adsorption and removal of bromophenols from aqueous solutions. [] These materials show promising adsorption capacities for 2-bromophenol and other bromophenols, making them potential candidates for water treatment applications. []

Q5: Can microorganisms utilize 2-bromophenol as an energy source?

A5: Yes, certain microorganisms can utilize 2-bromophenol as an electron acceptor for anaerobic respiration, a process known as halo-respiration. [] One example is the bacterium Anaeromyxobacter dehalogenans, which can grow by coupling the oxidation of electron donors like acetate to the reductive dehalogenation of 2-bromophenol. []

Q6: What types of enzymes are involved in the microbial dehalogenation of 2-bromophenol?

A6: Research indicates that reductive dehalogenase (RDH) enzymes play a crucial role in the microbial dehalogenation of 2-bromophenol. [] Studies on a 2-bromophenol-degrading microbial consortium enriched from estuarine sediment have identified several RDH-like gene motifs. [] These findings suggest the involvement of diverse RDH enzymes in the breakdown of 2-bromophenol in microbial communities. []

Q7: What analytical techniques are used to identify and quantify 2-bromophenol in various matrices?

A7: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the analysis of 2-bromophenol and its metabolites. [, , , ] This technique allows for the separation and identification of different bromophenol isomers based on their mass-to-charge ratios. [, , , ] Additionally, capillary zone electrophoresis (CZE) has been used for the simultaneous determination of multiple bromophenols, including 2-bromophenol, in complex matrices like seafood. [] This method offers high resolution and rapid analysis compared to traditional liquid chromatography methods. []

Q8: What are some common chemical reactions involving 2-bromophenol?

A8: 2-Bromophenol serves as a versatile building block in organic synthesis. It readily undergoes various transformations, including:

  • Oxidative bromination: 2-Bromophenol can be further brominated to produce 2,6-dibromophenol. This reaction often utilizes a liquid-liquid two-phase system for improved selectivity and yield. []
  • Suzuki-Miyaura coupling: This palladium-catalyzed cross-coupling reaction enables the formation of biaryl compounds from 2-bromophenol and arylboronic acids. This reaction is particularly useful in the synthesis of natural products and pharmaceuticals. []
  • Carbonylation: Palladium-catalyzed carbonylation reactions using 2-bromophenol and epoxides offer a regioselective route to 2,3-dihydrobenzodioxepinones. []
  • Heteroannulation: Palladium and urea ligand-mediated heteroannulation reactions between 2-bromophenols and 1,3-dienes provide a convergent approach to synthesize dihydrobenzofuran motifs. []
  • Photolysis: Upon UV irradiation in aqueous solutions, 2-bromophenol undergoes photolysis, generating reactive intermediates like 2-oxocyclohexa-3,5-dienylidene, an α-ketocarbene. [] This process has implications for the environmental fate and degradation of 2-bromophenol in sunlit surface waters. [, ]

Q9: Are there any applications of 2-bromophenol in material science?

A9: 2-Bromophenol can be used as a precursor for the synthesis of ortho-silylaryl triflate precursors (oSATs). [] These compounds are valuable building blocks in aryne chemistry and have found applications in the development of novel materials. []

Q10: What is known about the toxicity of 2-bromophenol?

A10: Studies have shown that 2-bromophenol exhibits toxicity towards renal proximal tubules. [] Specifically, 2-bromophenol has been shown to decrease glutathione levels, inhibit mitochondrial respiration, and increase plasma membrane permeability in rabbit renal proximal tubules. [] These findings suggest that 2-bromophenol can disrupt cellular function and potentially contribute to kidney damage. []

Q11: Is there any evidence of 2-bromophenol being absorbed through the skin?

A11: Yes, research has shown that 2-bromophenol can permeate human skin. [] This raises concerns about potential health risks associated with dermal exposure to 2-bromophenol, particularly in settings like swimming pools where brominated disinfection byproducts can form. []

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